

# A Technical Guide to the Spectral Analysis of 1-Benzofuran-2-ylmethanol

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## Compound of Interest

Compound Name: **1-Benzofuran-2-ylmethanol**

Cat. No.: **B1272951**

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectral data for **1-Benzofuran-2-ylmethanol** (also known as 2-(Hydroxymethyl)benzofuran). Due to the limited availability of published experimental spectra for this specific molecule, this guide presents a combination of data from the parent benzofuran structure, predicted spectral values, and established principles of spectroscopic analysis. This information is intended to serve as a reference for researchers in the fields of medicinal chemistry, organic synthesis, and analytical chemistry.

## Molecular Structure and Properties

- Chemical Name: **1-Benzofuran-2-ylmethanol**
- Synonyms: 2-(Hydroxymethyl)benzofuran, Benzofuran-2-methanol
- CAS Number: 55038-01-2
- Molecular Formula: C<sub>9</sub>H<sub>8</sub>O<sub>2</sub>[\[1\]](#)
- Molecular Weight: 148.16 g/mol

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- Structure:

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.<sup>[2]</sup> The following tables present the predicted <sup>1</sup>H and <sup>13</sup>C NMR spectral data for **1-Benzofuran-2-ylmethanol**, based on the known spectra of benzofuran and the expected electronic effects of the hydroxymethyl substituent.

### <sup>1</sup>H NMR Spectral Data (Predicted)

- Solvent: CDCl<sub>3</sub>
- Frequency: 400 MHz
- Internal Standard: Tetramethylsilane (TMS)

Chemical Shift ( $\delta$ , ppm)	Multiplicity	Number of Protons	Assignment
~7.60	d	1H	H-7
~7.50	d	1H	H-4
~7.30	t	1H	H-5 or H-6
~7.22	t	1H	H-6 or H-5
~6.75	s	1H	H-3
~4.80	s	2H	-CH <sub>2</sub> OH
~2.00 (broad)	s	1H	-CH <sub>2</sub> OH

### <sup>13</sup>C NMR Spectral Data (Predicted)

- Solvent: CDCl<sub>3</sub>

- Frequency: 101 MHz

Chemical Shift ( $\delta$ , ppm)	Carbon Assignment
~155.0	C-7a
~154.5	C-2
~128.5	C-3a
~124.0	C-5
~122.8	C-6
~121.0	C-4
~111.5	C-7
~103.0	C-3
~57.5	-CH <sub>2</sub> OH

## Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.<sup>[3]</sup> The table below lists the expected characteristic IR absorption bands for **1-Benzofuran-2-ylmethanol**.

Wavenumber (cm <sup>-1</sup> )	Intensity	Vibration Type	Functional Group
3400 - 3200	Strong, Broad	O-H stretch	Alcohol (-OH)
3100 - 3000	Medium	C-H stretch (sp <sup>2</sup> )	Aromatic C-H
2950 - 2850	Medium	C-H stretch (sp <sup>3</sup> )	Aliphatic C-H (-CH <sub>2</sub> )
1600 - 1450	Medium-Strong	C=C stretch	Aromatic Ring
~1250	Strong	C-O stretch (asymmetric)	Aryl Ether (furan C-O-C)
1100 - 1000	Strong	C-O stretch	Primary Alcohol (-CH <sub>2</sub> OH)
~750	Strong	C-H out-of-plane bend	ortho-disubstituted benzene

## Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.<sup>[4]</sup> The following data are predicted for **1-Benzofuran-2-ylmethanol**.

m/z (Mass-to-Charge Ratio)	Adduct/Fragment	Description
149.05971	[M+H] <sup>+</sup>	Protonated molecular ion
148.05188	[M] <sup>+</sup>	Molecular ion
147.04515	[M-H] <sup>-</sup>	Deprotonated molecular ion
131.04969	[M+H-H <sub>2</sub> O] <sup>+</sup>	Loss of water from the protonated molecule
118.04186	[M-CH <sub>2</sub> O] <sup>+</sup>	Loss of formaldehyde
117.03405	[M-CH <sub>2</sub> OH] <sup>+</sup>	Loss of the hydroxymethyl radical

## Experimental Protocols

The following are generalized protocols for the acquisition of spectral data for organic compounds like **1-Benzofuran-2-ylmethanol**.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g.,  $\text{CDCl}_3$ ) in a clean, dry NMR tube.
- Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference ( $\delta = 0.00$  ppm).
- Data Acquisition: Acquire the  $^1\text{H}$  NMR spectrum. Following this, acquire the  $^{13}\text{C}$  NMR spectrum, typically with proton decoupling to simplify the spectrum to single lines for each unique carbon atom.
- Data Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and calibrating the chemical shift scale to the TMS reference.

### Infrared (IR) Spectroscopy

- Sample Preparation (Thin Film Method): If the sample is a low-melting solid or oil, place a small drop between two NaCl or KBr plates to create a thin film.
- Sample Preparation (Solution): Dissolve the sample in a suitable solvent that has minimal IR absorption in the regions of interest (e.g.,  $\text{CCl}_4$  or  $\text{CHCl}_3$ ).
- Data Acquisition: Place the sample in the spectrometer and record the spectrum, typically over the range of 4000 to 400  $\text{cm}^{-1}$ . A background spectrum of the salt plates or solvent should be recorded and subtracted from the sample spectrum.<sup>[3]</sup>

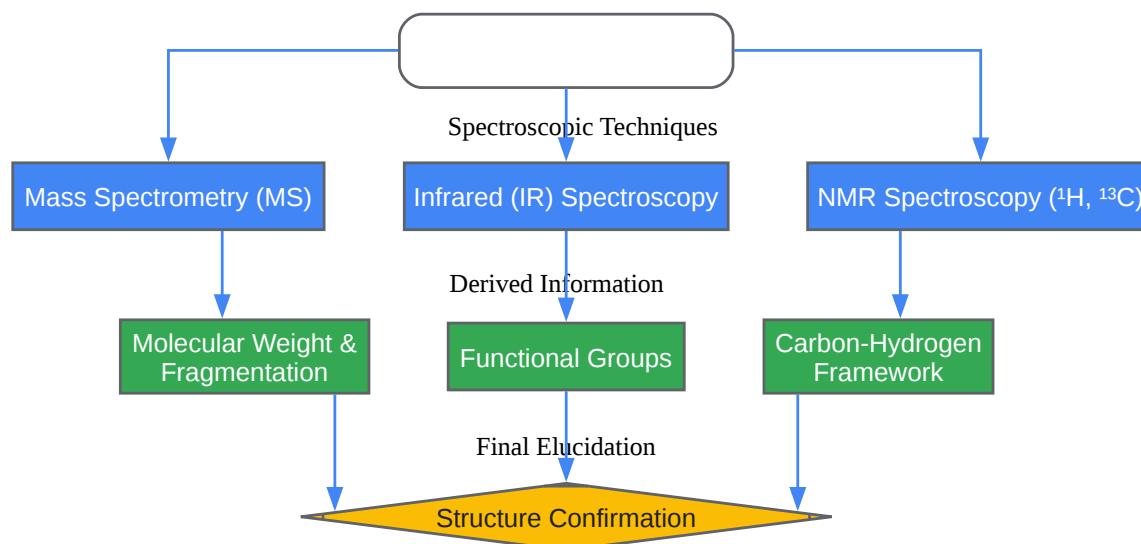
### Mass Spectrometry (MS)

- Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a volatile solvent such as methanol or acetonitrile.<sup>[1]</sup>

- Ionization: Introduce the sample into the mass spectrometer. Electron Impact (EI) is a common method for small molecules, which involves bombarding the sample with high-energy electrons to form a molecular ion and fragment ions.<sup>[5]</sup> Electrospray ionization (ESI) is a softer technique often used with LC-MS.
- Mass Analysis: The ions are accelerated and separated based on their mass-to-charge (m/z) ratio by a mass analyzer (e.g., quadrupole or time-of-flight).
- Detection: The detector records the abundance of each ion at a specific m/z value, generating the mass spectrum.

## Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the structural elucidation of an organic compound like **1-Benzofuran-2-ylmethanol** using the described spectroscopic techniques.



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Caption: Workflow for structural elucidation using MS, IR, and NMR.

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## References

- 1. PubChemLite - 1-benzofuran-2-ylmethanol (C9H8O2) [pubchemlite.lcsb.uni.lu]
- 2. Benzofuran(271-89-6) 1H NMR spectrum [chemicalbook.com]
- 3. 1-BENZOFURAN-2-YLMETHANOL | 55038-01-2 [chemicalbook.com]
- 4. Benzofuran [webbook.nist.gov]
- 5. researchgate.net [researchgate.net]
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